An In-depth Technical Guide to Methyltetrazine-amine: Chemical Properties and Stability
An In-depth Technical Guide to Methyltetrazine-amine: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of methyltetrazine-amine, a critical reagent in the field of bioconjugation and drug development. Its unique characteristics make it an invaluable tool for creating precisely engineered biomolecules. This document details its chemical and physical properties, stability profile, and provides experimental protocols for its synthesis and application.
Core Chemical and Physical Properties
Methyltetrazine-amine, systematically named (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, is a bioorthogonal chemical reporter containing a reactive amine group. This primary amine allows for its conjugation to various molecules of interest, while the methyltetrazine moiety facilitates a highly selective and rapid reaction with strained alkenes, most notably trans-cyclooctene (TCO). This reaction, known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition, is a cornerstone of modern "click chemistry".
The key physical and chemical properties of methyltetrazine-amine and its common hydrochloride salt are summarized below for easy reference and comparison.
| Property | Methyltetrazine-amine | Methyltetrazine-amine HCl | Source(s) |
| Molecular Formula | C₁₀H₁₁N₅ | C₁₀H₁₂ClN₅ | [1][2] |
| Molecular Weight | 201.23 g/mol | 237.69 g/mol | [1][3] |
| CAS Number | 1345955-28-3 | 1596117-29-1 | [1][3] |
| Appearance | Pink to purple solid | Red to dark purple powder/crystals | [4][5] |
| Solubility | Soluble in MeOH, DMSO, DMF | Soluble in water, DMSO, DMF | [4][5] |
| Purity | >95% (HPLC) | >95% (HPLC) | [2][4] |
Stability Profile of Methyltetrazine-amine
A significant advantage of methyltetrazine-amine over other tetrazine derivatives is its enhanced stability, particularly in aqueous environments. The presence of the electron-donating methyl group on the tetrazine ring increases its stability against degradation.[][7] This improved stability allows for its use in a wider range of chemical transformations and facilitates long-term storage, especially in aqueous buffers.[3][4]
While qualitative assessments consistently highlight its superior stability, comprehensive quantitative data across a broad range of pH and temperature conditions is limited. However, studies on analogous methyl-substituted tetrazines provide valuable insights into their stability under physiological conditions.
Factors Influencing Stability:
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pH: Tetrazines can be susceptible to degradation in strongly acidic or basic conditions. While methyltetrazine-amine shows good stability under neutral and physiological pH, extreme pH values may lead to decomposition. One study on a different tetrazine derivative showed increased degradation in basic aqueous solutions.
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Temperature: As with most chemical compounds, higher temperatures can accelerate the degradation of tetrazines.
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Nucleophiles: The presence of strong nucleophiles can lead to the degradation of the electron-deficient tetrazine ring.[]
Quantitative Stability Data:
A comparative study of different tetrazine derivatives provided the following stability data for a methyl-substituted tetrazine in Phosphate-Buffered Saline (PBS) at pH 7.4 and 37°C.
| Compound | % Remaining after 14h in PBS (pH 7.4, 37°C) |
| (4-(6-Methyl -1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | >96% |
This data underscores the high stability of methyl-substituted tetrazines under common biological experimental conditions.
Experimental Protocols
Synthesis of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
This protocol is adapted from a published synthesis of methyltetrazine-amine hydrochloride.
Materials:
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4-(Aminomethyl)benzonitrile
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Acetamidine hydrochloride
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Anhydrous hydrazine
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Sodium nitrite (NaNO₂)
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Trifluoroacetic acid (TFA)
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Acetonitrile (MeCN)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Sodium bicarbonate (NaHCO₃)
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Water
-
HPLC for purification
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Anion exchange resin
Procedure:
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Combine 2 mmol of 4-(aminomethyl)benzonitrile and 10 mmol of acetamidine hydrochloride in a reaction vessel under a nitrogen atmosphere.
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Slowly add 2 mL of anhydrous hydrazine to the solid mixture with stirring. Caution: This reaction generates ammonia gas and should be performed in a well-ventilated fume hood.
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Heat the reaction mixture to 80°C and stir for 30 minutes.
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Cool the reaction mixture and suspend it in a mixture of 25 mL of MeCN, 10 mL of MeOH, and 4 mL of TFA. This should result in a clear solution.
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Add 10 mmol of solid NaNO₂ to the solution and stir for 15 minutes.
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Remove the solvent by rotary evaporation.
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Wash the residue with DCM and discard the organic phase.
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Dissolve the remaining oil in 50 mL of water and saturate with solid NaHCO₃.
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Extract the aqueous solution with DCM.
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Combine the DCM fractions and concentrate the solution.
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Purify the resulting TFA salt of the product by HPLC using a suitable gradient.
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Perform anion exchange to obtain the hydrochloride salt, resulting in a red/purple crystalline solid.
General Protocol for Antibody Labeling with Methyltetrazine-amine
This protocol describes the conjugation of methyltetrazine-amine to an antibody via its primary amine, followed by reaction with a TCO-modified molecule. This is a two-step process involving the activation of a carboxylate-containing methyltetrazine derivative and its subsequent reaction with the antibody. For direct use of methyltetrazine-amine, it would first need to be functionalized with a group reactive towards the target biomolecule. The following protocol assumes the use of a commercially available methyltetrazine-NHS ester for simplicity.
Materials:
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Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
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Methyltetrazine-NHS ester
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Anhydrous Dimethylsulfoxide (DMSO)
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TCO-functionalized molecule
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Size-exclusion chromatography (SEC) column for purification
Procedure:
Step 1: Antibody Modification with Methyltetrazine-NHS Ester
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Prepare a stock solution of the antibody in PBS (pH 7.4) at a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of Methyltetrazine-NHS ester in anhydrous DMSO immediately before use.
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Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted methyltetrazine-NHS ester by size-exclusion chromatography.
Step 2: Bioorthogonal Ligation with TCO-functionalized Molecule
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Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or water).
-
Add the TCO-functionalized molecule to the solution of the methyltetrazine-modified antibody. A slight molar excess (1.1 to 1.5 equivalents) of the TCO-reagent is often used.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.
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The final antibody conjugate can be purified from excess TCO-reagent by size-exclusion chromatography if necessary.
Visualizations of Key Processes
Inverse Electron Demand Diels-Alder (iEDDA) Reaction Pathway
The core reactivity of methyltetrazine-amine lies in its rapid and specific reaction with trans-cyclooctene (TCO). This bioorthogonal "click" reaction proceeds via an inverse electron demand Diels-Alder cycloaddition, forming a stable dihydropyridazine linkage and releasing nitrogen gas.
Caption: The inverse electron demand Diels-Alder (iEDDA) reaction.
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical experimental workflow for labeling a protein with a small molecule using methyltetrazine-amine and TCO as the bioorthogonal ligation pair.
Caption: A typical workflow for protein bioconjugation.
